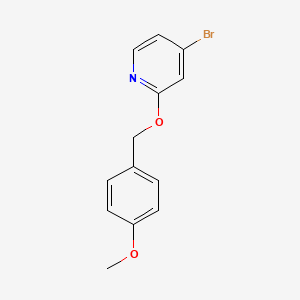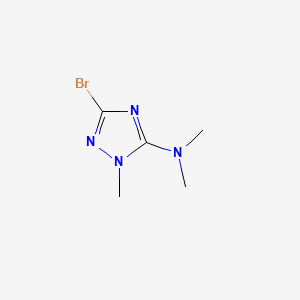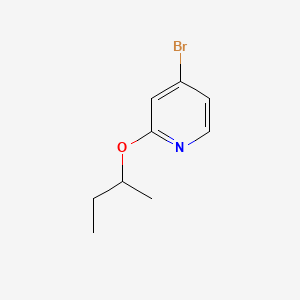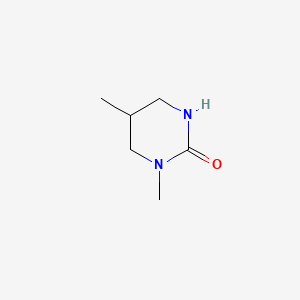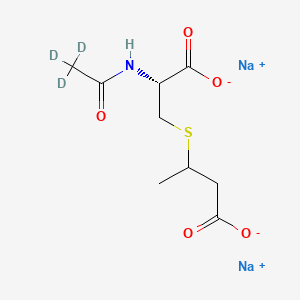
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers) is a renowned biomedical compound, garnering attention in studying kidney and liver afflictions. It has inherent aptitude to moderate oxidative stress and impede inflammatory reactions . The molecular formula is C9H13NNa2O5S and the molecular weight is 293.25 .
Molecular Structure Analysis
The molecular structure of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can be represented by the InChI string:InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 . The Canonical SMILES representation is CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] . Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt include a molecular weight of 249.29 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility characteristics . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass is 249.06709375 g/mol . The topological polar surface area is 129 Ų . The compound has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Metabolism of Acrylamide : N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), a metabolite of acrylamide, has been identified in human metabolism. The study involved analyzing the excretion of d3-iso-GAMA in human urine after oral administration of deuterium-labeled acrylamide (Hartmann et al., 2009).
Clinical Applications of N-acetylcysteine : N-acetylcysteine, a derivative of L-cysteine, is widely used for several clinical applications like the antidote for acetaminophen overdose, prevention of chronic obstructive pulmonary disease exacerbation, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).
Metabolism of Bromopropane : Studies on the metabolism of 1- and 2-bromopropane in rats have identified (+)-n-propylmercapturic acid sulphoxide, i.e. (+)-N-acetyl-S-n-propyl-l-cysteine S-oxide, as a metabolite. This research sheds light on the biochemical aspects of toxic agents (Barnsley et al., 1966).
Quantification of Biomarkers : A method was developed for quantifying biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine, which involves analyzing urinary mercapturic acids including N-acetyl-S-(3,4-dihydroxybutyl)cysteine (Schettgen et al., 2009).
Computational and Electrochemical Studies : L-Cysteine and its derivatives, including N-Acetyl-l-Cysteine, have been investigated as green chemical corrosion inhibitors for mild steel. The study integrates experimental and computational methods to understand the corrosion mechanisms (Fu et al., 2011).
Cancer Preventive Mechanisms of N-Acetyl-l-Cysteine : N-Acetyl-l-Cysteine has been evaluated for its antigenotoxic and cancer preventive mechanisms, thanks to its role as a glutathione precursor and antioxidant properties (Flora et al., 2004).
Effects in Neurodegenerative Diseases : N-Acetylcysteine has been studied for its potential in therapies against neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders, due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Eigenschaften
IUPAC Name |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675521 |
Source


|
| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356933-73-7 |
Source


|
| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

